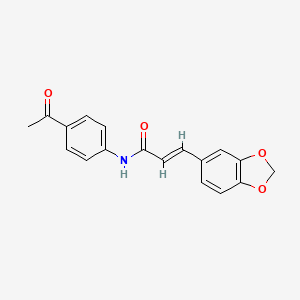![molecular formula C21H28N2O4 B5526009 dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5526009.png)
dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound with diverse applications in the field of organic chemistry and pharmacology. Its properties and reactivity make it a compound of interest in various chemical syntheses and studies.
Synthesis Analysis
The synthesis of compounds similar to dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multicomponent reactions. For example, the synthesis of structurally related 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans is achieved through a four-component reaction involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones (Sun et al., 2011). Similarly, pyridinedicarboxylic acid diesters, which are structurally related to our compound of interest, are synthesized from β-diketo compounds, formaldehyde, and amine (Wu Jian-yi, 2001).
Molecular Structure Analysis
The molecular structure of related 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides has been characterized using spectroscopic methods and X-ray diffraction, showing varied molecular frontier orbitals and absorption spectra. These studies are crucial for understanding the structure-activity relationships of such compounds (Li et al., 2014).
Chemical Reactions and Properties
This compound is involved in various chemical reactions, including Michael addition reactions, as part of its synthesis process. The reactivity of this compound and its derivatives makes it a valuable component in the synthesis of more complex molecules (Mishnev et al., 1977).
Physical Properties Analysis
The physical properties of compounds in this class, such as crystal structure, are influenced by factors like hydrogen bonding and van der Waals forces. These properties are vital for understanding the stability and solubility of the compound (Metcalf & Holt, 2000).
Chemical Properties Analysis
The chemical properties, such as basicity and stability to air oxidation, of related compounds like 6-substituted-2,4-dimethyl-3-pyridinols, which have antioxidant properties, provide insights into the reactivity and potential applications of dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (Wijtmans et al., 2004).
科学的研究の応用
Microwave-Assisted Synthesis and Biological Activities
Research conducted by El‐Borai et al. (2013) explored the microwave-assisted synthesis of pyrazolopyridines, a category related to the specified compound due to its pyridine core structure. The study highlights the potential of these compounds in antioxidant, antitumor, and antimicrobial activities, pointing towards their application in developing treatments for various diseases including cancer and infections (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Enantioselectivity in Kinetic Resolution
Sobolev et al. (2002) investigated the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 1,4-dihydropyridine derivatives. This research underscores the chemical's application in stereoselective synthesis, crucial for creating specific drug isomers with desired therapeutic effects (Sobolev, Franssen, Vigante, Cekavicus, Zhalubovskis, Kooijman, Spek, Duburs, & de Groot, 2002).
Recyclable Catalyst for Acylation
Liu et al. (2014) presented 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation, illustrating its role in enhancing the efficiency of chemical reactions. The findings may indicate the utility of similar pyridine derivatives in catalysis, contributing to more sustainable and cost-effective chemical processes (Liu, Ma, Liu, & Wang, 2014).
Synthesis and Characterization of Pyridinedicarboxamides
A study by Li et al. (2014) on the synthesis and spectroscopic characterization of new pyridinedicarboxamides provides insights into the structural and optical properties of such compounds. This research may suggest applications in the development of new drugs and analytical methods, highlighting the diverse utility of dihydropyridine derivatives (Li, Liu, Chen, Xiong, & Li, 2014).
特性
IUPAC Name |
dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-7-23(8-2)16-11-9-15(10-12-16)19-17(20(24)26-5)13(3)22-14(4)18(19)21(25)27-6/h9-12,19,22H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSBMSOWEMUGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-butyl-8-[(2-methyl-1H-indol-3-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525929.png)
![3-chloro-4-[(1-chloro-2-naphthyl)thio]aniline](/img/structure/B5525935.png)

![{2-[2-(2,5-dimethyl-3-furoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5525948.png)
![4-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5525961.png)
![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5525962.png)
![8-[(2,5-dimethyl-3-thienyl)sulfonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5525966.png)
![acetone O-[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B5525974.png)

![2-(2-hydroxyethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5526001.png)
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5526015.png)

![(4aR*,7aS*)-1-ethyl-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5526037.png)
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-furylmethyl)piperidine](/img/structure/B5526039.png)